molecular formula C8H18OS B2576425 2-Methoxy-4,4-dimethylpentane-1-thiol CAS No. 2567503-78-8

2-Methoxy-4,4-dimethylpentane-1-thiol

Cat. No.: B2576425
CAS No.: 2567503-78-8
M. Wt: 162.29
InChI Key: ADAHCRQACSQSKS-UHFFFAOYSA-N
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Description

2-Methoxy-4,4-dimethylpentane-1-thiol is an organic compound with the molecular formula C8H18OS It is characterized by the presence of a methoxy group, a thiol group, and a branched alkane chain

Scientific Research Applications

2-Methoxy-4,4-dimethylpentane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting thiol-containing enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,4-dimethylpentane-1-thiol typically involves the reaction of 4,4-dimethylpentan-1-ol with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then treated with sodium methoxide to introduce the methoxy group. Finally, the thiol group is introduced via a nucleophilic substitution reaction using thiourea followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane by removing the thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding alkanes.

    Substitution: Various alkylated thiol derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4-dimethylpentane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular pathways. The methoxy group may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-Methoxy-4-methylpentane-1-thiol
  • 2-Methoxy-4,4-dimethylhexane-1-thiol
  • 2-Methoxy-4,4-dimethylbutane-1-thiol

Comparison: 2-Methoxy-4,4-dimethylpentane-1-thiol is unique due to its specific branching and functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-methoxy-4,4-dimethylpentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS/c1-8(2,3)5-7(6-10)9-4/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAHCRQACSQSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CS)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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